molecular formula C11H14INO2 B13564659 tert-Butyl 3-amino-4-iodobenzoate

tert-Butyl 3-amino-4-iodobenzoate

Cat. No.: B13564659
M. Wt: 319.14 g/mol
InChI Key: RRIXEALKDNUZBF-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-iodobenzoate is an iodinated aromatic ester featuring a tert-butyl ester group, an amino substituent at the 3-position, and an iodine atom at the 4-position of the benzene ring. This compound is likely utilized in pharmaceutical intermediates, catalytic cross-coupling reactions (e.g., Suzuki-Miyaura), or as a precursor for radiopharmaceuticals due to the iodine atom’s utility in isotopic labeling.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

tert-butyl 3-amino-4-iodobenzoate

InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3

InChI Key

RRIXEALKDNUZBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-iodobenzoate typically involves the esterification of 3-amino-4-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-Butyl 3-amino-4-iodobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The amino group can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

    Substitution Reactions: Products include tert-Butyl 3-amino-4-hydroxybenzoate, tert-Butyl 3-amino-4-cyanobenzoate, and tert-Butyl 3-amino-4-aminobenzoate.

    Reduction Reactions: Products include tert-Butyl 3-amino-4-iodoaniline.

    Oxidation Reactions: Products include tert-Butyl 3-nitro-4-iodobenzoate and tert-Butyl 3-nitroso-4-iodobenzoate.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-4-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-iodobenzoate involves its interaction with specific molecular targets in biological systems. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amino group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-4-iodobenzoate

  • Structure: Methyl ester analog with identical amino and iodine substituents.
  • Molecular Weight : 277.05 g/mol .
  • Price : ¥10,500 per gram (purity >97.0%) .
  • Lower lipophilicity may limit solubility in non-polar solvents. Cost-effective synthesis due to simpler esterification steps.

Methyl 6-amino-1H-indole-4-carboxylate

  • Structure: Indole-based analog with amino and methyl ester groups at positions 6 and 4, respectively.
  • Molecular Weight : 190.19 g/mol .
  • Price : ¥6,000 per gram (purity >97.0%) .
  • Absence of iodine limits utility in halogen-based coupling or labeling. Lower molecular weight may enhance bioavailability in medicinal chemistry applications.

tert-Butyl 4-iodobenzoate (Hypothetical Analog)

  • Structure: Lacks the amino group at position 3.
  • Inferred Properties: Reduced electronic activation at the benzene ring due to the absence of an electron-donating amino group. Higher thermal stability compared to methyl esters, as tert-butyl groups resist hydrolysis. Potential use in materials science for sterically stabilized polymers.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Price (per gram) Applications
tert-Butyl 3-amino-4-iodobenzoate C₁₁H₁₄INO₂* ~309.15 (estimated) Amino, Iodo, tert-butyl ester N/A Cross-coupling, radiopharmaceuticals
Methyl 3-amino-4-iodobenzoate C₈H₈INO₂ 277.05 Amino, Iodo, methyl ester ¥10,500 Suzuki-Miyaura reactions, intermediates
Methyl 6-amino-1H-indole-4-carboxylate C₁₀H₁₀N₂O₂ 190.19 Amino, indole, methyl ester ¥6,000 Drug discovery, heterocyclic synthesis

*Estimated based on structural analogs.

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